One method for synthesizing S-(Carboxymethyl)-D-cysteine utilizes the enzyme 3-chloro-D-alanine chloride-lyase from the bacterium Pseudomonas putida CR 1-1. [] This enzyme catalyzes the β-replacement reaction between 3-chloro-D-alanine and thioglycolic acid, yielding S-(Carboxymethyl)-D-cysteine. [] This enzymatic approach offers a potentially environmentally friendly alternative to traditional chemical synthesis methods.
Research suggests that incorporating S-(Carboxymethyl)-D-cysteine as a side chain in penicillin and cephalosporin analogs can significantly enhance their antimicrobial activity. [] Notably, the S-(Carboxymethyl)-D-cysteine analog of deacetoxycephalosporin C displayed marked improvement in activity against both Gram-positive and Gram-negative bacteria compared to the parent compound. [] This finding highlights the potential of S-(Carboxymethyl)-D-cysteine as a valuable scaffold for developing new and more effective antibiotics.
S-(Carboxymethyl)-D-cysteine has been employed in synthesizing isopoly(S-carboxymethyl-L-cysteine) derivatives of nucleic acid bases. [] These derivatives, containing D-cysteine units within the L-cysteine oligomer, exhibited altered interactions with DNA, specifically a decrease in the melting temperature (Tm) of DNA complexes. [] This finding suggests potential applications in modulating DNA stability and hybridization, which could be valuable in developing tools for genetic analysis and manipulation.
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